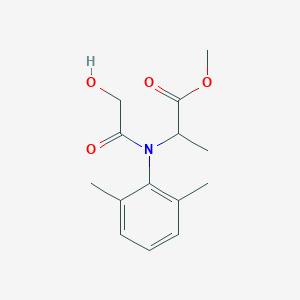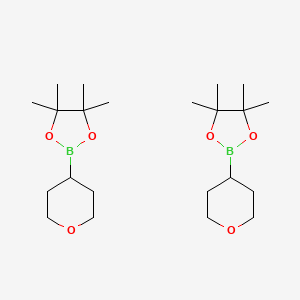
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane; tetrahydropyran-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane, also known as tetrahydropyran-4-boronic acid pinacol ester, is a boronic ester commonly used in organic synthesis. Boronic esters are valuable intermediates in the formation of carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom bonded to two oxygen atoms and a tetrahydropyran ring, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane typically involves the reaction of tetrahydropyran-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
[ \text{Tetrahydropyran-4-boronic acid} + \text{Pinacol} \rightarrow \text{Tetrahydropyran-4-boronic acid pinacol ester} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation Products: Boronic acids.
Reduction Products: Boranes.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond. In Suzuki-Miyaura coupling, the boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base, leading to the formation of a biaryl compound. The key steps include:
Transmetalation: Transfer of the aryl group from the boron atom to the palladium catalyst.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in cross-coupling reactions.
Methylboronic Acid Pinacol Ester: A simpler boronic ester with similar reactivity.
Vinylboronic Acid Pinacol Ester: Used in the synthesis of vinyl-containing compounds.
Uniqueness
4,4,5,5-Tetramethyl-2-(tetrahydro-2h-pyran-4-yl)-1,3,2-dioxaborolane is unique due to its tetrahydropyran ring, which imparts specific steric and electronic properties. This can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C22H42B2O6 |
|---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/2C11H21BO3/c2*1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h2*9H,5-8H2,1-4H3 |
InChI Key |
SOXXWZWAXWQDEI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCOCC2.B1(OC(C(O1)(C)C)(C)C)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


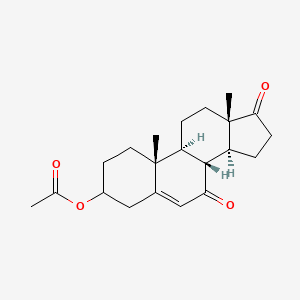
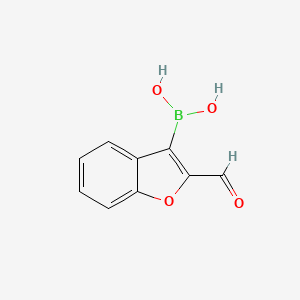
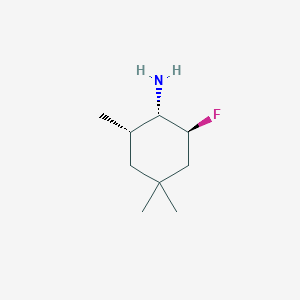

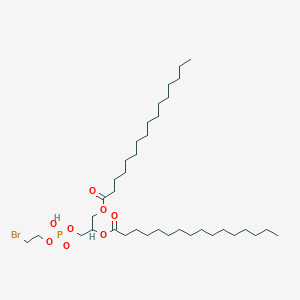
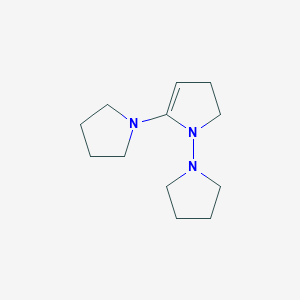
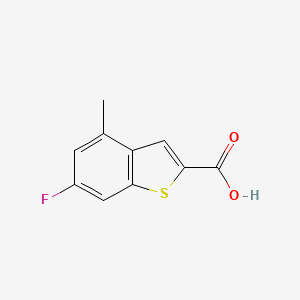
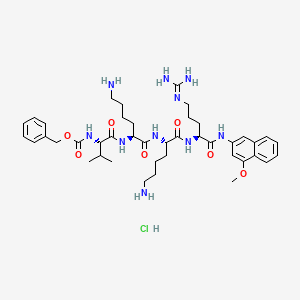
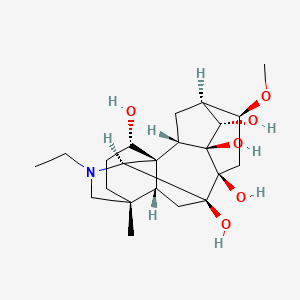
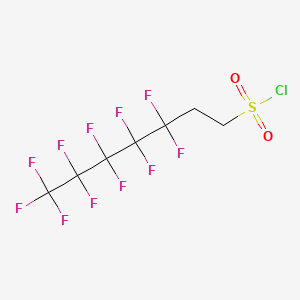
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)


